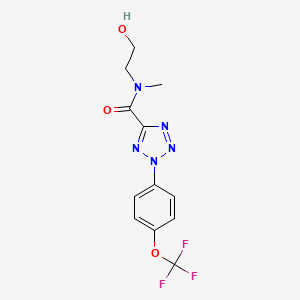
N-(2-hydroxyethyl)-N-methyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-hydroxyethyl)-N-methyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule that contains several functional groups. These include a carboxamide group (-CONH2), a tetrazole group (a five-membered ring containing four nitrogen atoms), and a trifluoromethoxy group (-OCF3). The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple nitrogen atoms in the tetrazole ring could result in a delocalized π-electron system, which might have interesting effects on the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The tetrazole ring, due to its high nitrogen content, might be able to act as a weak acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of both polar (carboxamide, trifluoromethoxy) and nonpolar (phenyl) groups could give it a balance of hydrophilic and hydrophobic properties .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
In the realm of medicinal chemistry, compounds structurally similar to "N-(2-hydroxyethyl)-N-methyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide" have been explored for their therapeutic potentials. For instance, derivatives of tetrazoles, such as the ones examined by Abdel-Meguid et al. (1994) for their role as HIV-1 protease inhibitors, indicate the relevance of such structures in designing antiviral drugs (Abdel-Meguid et al., 1994). This showcases the potential of tetrazole derivatives in addressing critical healthcare challenges.
Organic Synthesis and Chemical Properties
Research into the synthesis and properties of tetrazole derivatives reveals their importance in organic chemistry. Studies by Kumar et al. (2012) on the synthesis of oxazoles via copper-catalyzed intramolecular cyclization of enamides underline the versatility of such compounds in synthesizing heterocyclic structures (Kumar et al., 2012). Similarly, work by Luk'yanov and Shlykova (1984) on the methylation of 1-hydroxytetrazoles highlights the chemical reactivity and modification potential of tetrazole rings (Luk'yanov & Shlykova, 1984).
Material Science and Polymer Chemistry
In material science, polyamides containing imidazole, as studied by Bouck and Rasmussen (1993), demonstrate the utility of tetrazole derivatives in creating materials with specific properties like intramolecular hydrogen bonding and constitutional isomerism (Bouck & Rasmussen, 1993). This research points towards the application of such compounds in developing new polymeric materials.
Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules in the body. The trifluoromethoxy group is often used in pharmaceuticals to improve stability and lipophilicity .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-N-methyl-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5O3/c1-19(6-7-21)11(22)10-16-18-20(17-10)8-2-4-9(5-3-8)23-12(13,14)15/h2-5,21H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJQFVGJZKREAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chloro-4-methylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2828382.png)
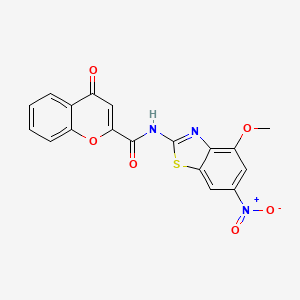
![ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2828384.png)
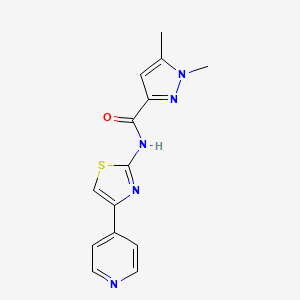
![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2828387.png)
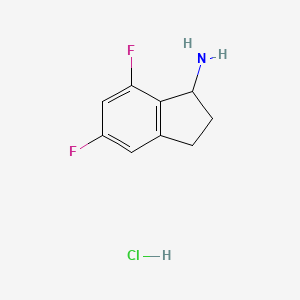
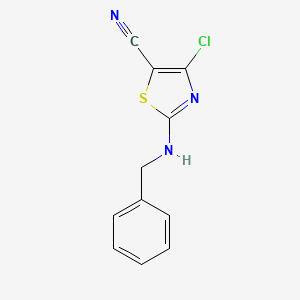
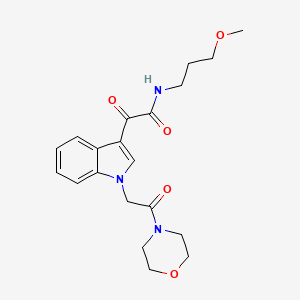
![6-ethyl-3-[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]-2-morpholino-4(3H)-pyrimidinone](/img/structure/B2828395.png)
![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2828398.png)
![Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride](/img/structure/B2828401.png)
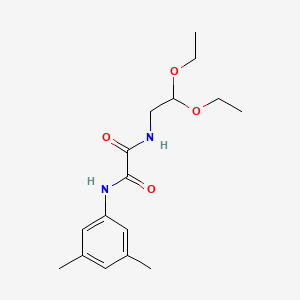
![N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2828403.png)